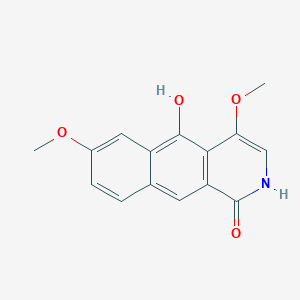
2-(氯甲基)-3,5-二甲基吡啶盐酸盐
描述
2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride is an organohalide compound that consists of a pyridine core bearing a chloromethyl group. It is one of the derivatives of pyridine, which is a basic heterocyclic organic compound. This compound is known for its use as an alkylating agent and as a precursor to various pyridine-containing ligands .
科学研究应用
2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
作用机制
- Mechlorethamine primarily targets DNA. As an alkylating agent , it attaches alkyl groups to DNA bases, leading to DNA fragmentation. Repair enzymes attempt to replace the alkylated bases, but this process prevents DNA synthesis and RNA transcription from the affected DNA .
- Additionally, mechlorethamine forms cross-links (bonds between atoms in the DNA), preventing DNA separation for synthesis or transcription. It can also induce mispairing of nucleotides, resulting in mutations .
Target of Action
生化分析
Cellular Effects
It has been used as a spacer cation additive in the development of perovskite solar cells, where it was found to facilitate the crystallization of perovskite and stitch the grain boundaries, improving the device’s photoelectric conversion efficiency and mechanical stability .
Molecular Mechanism
As an alkylating agent, it may interact with biomolecules through the addition of an alkyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride typically involves the chloromethylation of 3,5-dimethylpyridine. One common method includes dissolving 2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine into toluene, followed by the addition of a toluene solution of triphosgene at low temperatures (0 to 10°C). After the reaction is complete, a small amount of methanol is added, and the acidic gas is removed under reduced pressure. The reaction mixture is then centrifuged and dried to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反应分析
Types of Reactions: 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, 1-(4-chloro-phenyl)imidazole-2-thione, and 4,6-dimethyl-pyrimidine-2-thiol.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products include methylsulphinyl derivatives and other substituted pyridine compounds.
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used but can include various oxidized or reduced forms of the original compound.
相似化合物的比较
2-Chloromethylpyridine: Another isomeric form with similar reactivity but different substitution patterns on the pyridine ring.
3,5-Dimethyl-4-methoxy-2-chloromethylpyridine: A derivative with an additional methoxy group, which can influence its chemical properties and reactivity.
2-Chloromethyl-4-methylquinazoline: A related compound with a quinazoline core, used in similar applications but with distinct structural features.
Uniqueness: 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and in various industrial applications.
属性
IUPAC Name |
2-(chloromethyl)-3,5-dimethylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-6-3-7(2)8(4-9)10-5-6;/h3,5H,4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCKCIHKYBTWLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CCl)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611856 | |
| Record name | 2-(Chloromethyl)-3,5-dimethylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73590-93-9 | |
| Record name | 2-(Chloromethyl)-3,5-dimethylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-Chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B139069.png)












